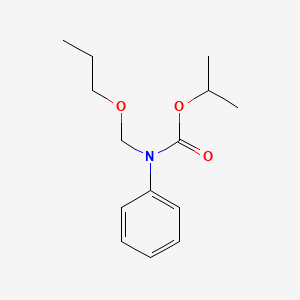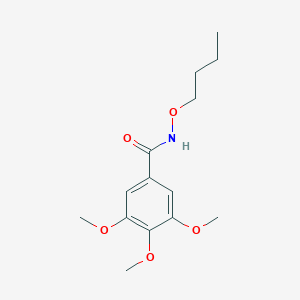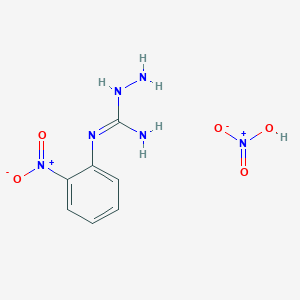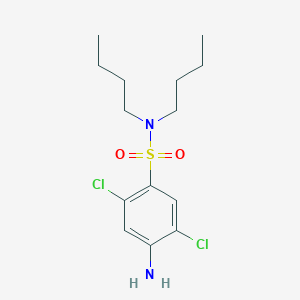![molecular formula C14H22N6O2 B8041441 2-[4,5-Bis(dimethylamino)imidazol-2-ylidene]-1,3-diethylimidazolidine-4,5-dione](/img/structure/B8041441.png)
2-[4,5-Bis(dimethylamino)imidazol-2-ylidene]-1,3-diethylimidazolidine-4,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4,5-Bis(dimethylamino)imidazol-2-ylidene]-1,3-diethylimidazolidine-4,5-dione is a complex organic compound known for its unique structure and reactivity. This compound belongs to the class of N-heterocyclic carbenes (NHCs), which are known for their stability and utility in various chemical reactions. The presence of dimethylamino groups and the imidazol-2-ylidene core makes it a versatile ligand in organometallic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,5-Bis(dimethylamino)imidazol-2-ylidene]-1,3-diethylimidazolidine-4,5-dione typically involves the following steps:
Formation of the Imidazole Ring: The initial step involves the formation of the imidazole ring through the condensation of glyoxal with ammonia or primary amines.
Introduction of Dimethylamino Groups: The dimethylamino groups are introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.
Formation of the Imidazolidine Ring: The imidazolidine ring is formed by the cyclization of the intermediate compounds, typically under acidic or basic conditions.
Final Assembly: The final step involves the coupling of the imidazole and imidazolidine rings, often facilitated by a catalyst such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-2-carboxylic acids, while reduction may produce imidazolidines with varying degrees of saturation.
科学研究应用
Chemistry
In chemistry, 2-[4,5-Bis(dimethylamino)imidazol-2-ylidene]-1,3-diethylimidazolidine-4,5-dione is used as a ligand in the formation of metal complexes. These complexes are valuable in catalysis, particularly in cross-coupling reactions and polymerization processes.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to form stable complexes with metals makes it a candidate for drug delivery systems and imaging agents.
Medicine
In medicine, research is ongoing to explore its potential as an anticancer agent. The compound’s unique structure allows it to interact with biological targets in novel ways, potentially leading to new therapeutic applications.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its stability and reactivity make it a valuable component in the production of high-performance materials.
作用机制
The mechanism of action of 2-[4,5-Bis(dimethylamino)imidazol-2-ylidene]-1,3-diethylimidazolidine-4,5-dione involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions that would otherwise be difficult to achieve. The molecular targets and pathways involved depend on the specific application, but often include key enzymes and receptors in biological systems.
相似化合物的比较
Similar Compounds
1,3-Dimesitylimidazol-2-ylidene: Another N-heterocyclic carbene with similar stability and reactivity.
1,3-Di-tert-butylimidazol-2-ylidene: Known for its bulky substituents, which provide steric protection.
1,3-Diethylimidazol-2-ylidene: Similar in structure but lacks the dimethylamino groups, affecting its reactivity.
Uniqueness
2-[4,5-Bis(dimethylamino)imidazol-2-ylidene]-1,3-diethylimidazolidine-4,5-dione is unique due to the presence of both dimethylamino groups and the imidazolidine ring. This combination provides a balance of electronic and steric properties, making it a versatile ligand in various chemical reactions.
This compound’s unique structure and reactivity make it a valuable tool in scientific research and industrial applications, with ongoing studies exploring its full potential.
属性
IUPAC Name |
2-[4,5-bis(dimethylamino)imidazol-2-ylidene]-1,3-diethylimidazolidine-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O2/c1-7-19-12(20(8-2)14(22)13(19)21)9-15-10(17(3)4)11(16-9)18(5)6/h7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZSZGTZADQBEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2N=C(C(=N2)N(C)C)N(C)C)N(C(=O)C1=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Carbamic acid, [(4,6-dimethyl-1,3-phenylene)bis(methylene)]bis-, dimethyl ester](/img/structure/B8041372.png)
![N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)-4-ethoxyphenyl]acetamide](/img/structure/B8041379.png)
![methyl N-[amino-[2-(propanoylamino)anilino]methylidene]carbamate](/img/structure/B8041386.png)




![methyl N-[3-(dimethylamino)-2,6-diethylphenyl]carbamate](/img/structure/B8041418.png)
![3-(2-Bicyclo[2.2.1]heptanylmethyl)-6-(dimethylamino)-1-methyl-1,3,5-triazine-2,4-dione](/img/structure/B8041431.png)
![2-[2-[3-(2-Hydroxyethylsulfanyl)-4-methylcyclohexyl]propylsulfanyl]ethanol](/img/structure/B8041450.png)
![N-[3-[2-(acetamidomethyl)cyclohexen-1-yl]propyl]acetamide](/img/structure/B8041457.png)
![4-Chloroisoindolo[2,3-a]quinazoline-5,11-dione](/img/structure/B8041464.png)
![2-methyl-N-[3-(morpholine-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B8041469.png)
